molecular formula C13H21Cl2N3O2S B2837807 1-[1-(Benzenesulfonyl)azetidin-3-yl]piperazine dihydrochloride CAS No. 2044797-40-0

1-[1-(Benzenesulfonyl)azetidin-3-yl]piperazine dihydrochloride

Cat. No.: B2837807
CAS No.: 2044797-40-0
M. Wt: 354.29
InChI Key: XTBMEZGDPBWUBF-UHFFFAOYSA-N
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Description

“1-[1-(Benzenesulfonyl)azetidin-3-yl]piperazine dihydrochloride” is a chemical compound with the CAS Number: 2044797-40-0 . It has a molecular weight of 354.3 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 1-(1-(phenylsulfonyl)azetidin-3-yl)piperazine dihydrochloride . The InChI code for this compound is 1S/C13H19N3O2S.2ClH/c17-19(18,13-4-2-1-3-5-13)16-10-12(11-16)15-8-6-14-7-9-15;;/h1-5,12,14H,6-11H2;2*1H .


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . Other physical and chemical properties such as melting point, boiling point, and density are not available in the current data.

Scientific Research Applications

Physical Characterization for Pharmaceutical Development

Physical characterization of related compounds, such as 1-benzenesulfonyl-4-(piperazin-1-yl)-indole hydrochloride, has been explored for pharmaceutical applications. These studies involve identifying solid state forms, understanding their physicochemical properties, and evaluating their stability under different conditions. Such characterization is crucial for developing stable and effective pharmaceutical formulations (Hugerth et al., 2006).

Molecular Structure and Synthesis

Research on the synthesis and crystal structure of compounds like 1-Benzenesulfonyl-4-benzhydryl-piperazine offers insights into their molecular configuration, providing a foundation for further modifications and applications in drug design and development (Ananda Kumar et al., 2007).

Biological Activity and Potential Therapeutic Applications

Studies have investigated the antioxidant, enzyme inhibitory, and antimicrobial activities of benzenesulfonamide derivatives. These activities are relevant for addressing diseases like Alzheimer's, Parkinson's, and cancer. The exploration of these compounds' effects on enzymes such as acetylcholinesterase, butyrylcholinesterase, tyrosinase, and carbonic anhydrases has highlighted their potential as therapeutic agents for various conditions (Lolak et al., 2020).

Antitumor Activity

Specific derivatives, like 1-benzhydryl-sulfonyl-piperazine derivatives, have been synthesized and evaluated for their capacity to inhibit human breast cancer cell proliferation. Such studies contribute to the discovery of new chemotherapeutic agents (Ananda Kumar et al., 2007).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

1-[1-(benzenesulfonyl)azetidin-3-yl]piperazine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2S.2ClH/c17-19(18,13-4-2-1-3-5-13)16-10-12(11-16)15-8-6-14-7-9-15;;/h1-5,12,14H,6-11H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTBMEZGDPBWUBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2CN(C2)S(=O)(=O)C3=CC=CC=C3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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